

A Technical Guide to Quantum Chemical Calculations for 4-Butylphenylacetylene

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Compound of Interest

Compound Name: 4-Butylphenylacetylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of **4-butylphenylacetylene**. While the quantitative data presented herein is illustrative to showcase a typical computational study, the methodologies described represent standard practices in the field of computational chemistry. This document is intended to serve as a practical reference for researchers and professionals involved in molecular modeling and drug development.

Introduction to 4-Butylphenylacetylene

4-Butylphenylacetylene is an organic molecule featuring a phenyl ring substituted with a butyl group and an acetylene moiety. Its structural characteristics, particularly the presence of a π -conjugated system, make it a subject of interest in materials science and as a building block in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the molecule's geometry, electronic structure, and reactivity, which are crucial for predicting its behavior in various chemical and biological systems.

Computational Methodology

A detailed protocol for performing quantum chemical calculations on **4-butylphenylacetylene** is outlined below. This methodology is based on Density Functional Theory (DFT), a robust and widely used computational method for studying molecular systems.

Software: Gaussian 16 or similar quantum chemistry software package. Visualization: GaussView, Avogadro, or other molecular visualization software.

Step-by-Step Protocol:

- Initial Structure Creation: The 3D structure of **4-butylphenylacetylene** is built using a molecular editor. The initial geometry is cleaned up using a preliminary force field optimization (e.g., UFF or MMFF94).
- Geometry Optimization:
 - Method: Density Functional Theory (DFT) is employed.
 - Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its balance of accuracy and computational cost.
 - Basis Set: The 6-31G(d,p) basis set is used, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution.
 - Procedure: A geometry optimization calculation is performed to locate the minimum energy conformation of the molecule. The convergence criteria are typically set to tight or very tight to ensure a true energy minimum is found.
- Vibrational Frequency Analysis:
 - Procedure: Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).
 - Purpose: This calculation serves two primary purposes:
 1. To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 2. To predict the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data.
- Electronic Structure Analysis:

- Procedure: The optimized geometry is used to perform a single-point energy calculation to obtain detailed information about the molecular orbitals.
- Properties Calculated:
 - HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's electronic properties and reactivity.
 - HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and electronic excitability.
 - Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Data Presentation: Calculated Properties of 4-Butylphenylacetylene

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on **4-butylphenylacetylene** at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Selected)

Parameter	Bond/Angle	Calculated Value
Bond Length	C≡C	1.208 Å
C-C (acetylenic)	1.435 Å	178.5°
C-C (butyl, avg.)	1.535 Å	
Bond Angle	C-C≡C	
Phenyl C-C-C (avg.)	120.0°	65.2°
Dihedral Angle	C(phenyl)-C(phenyl)-C(butyl)-C(butyl)	

Table 2: Electronic Properties

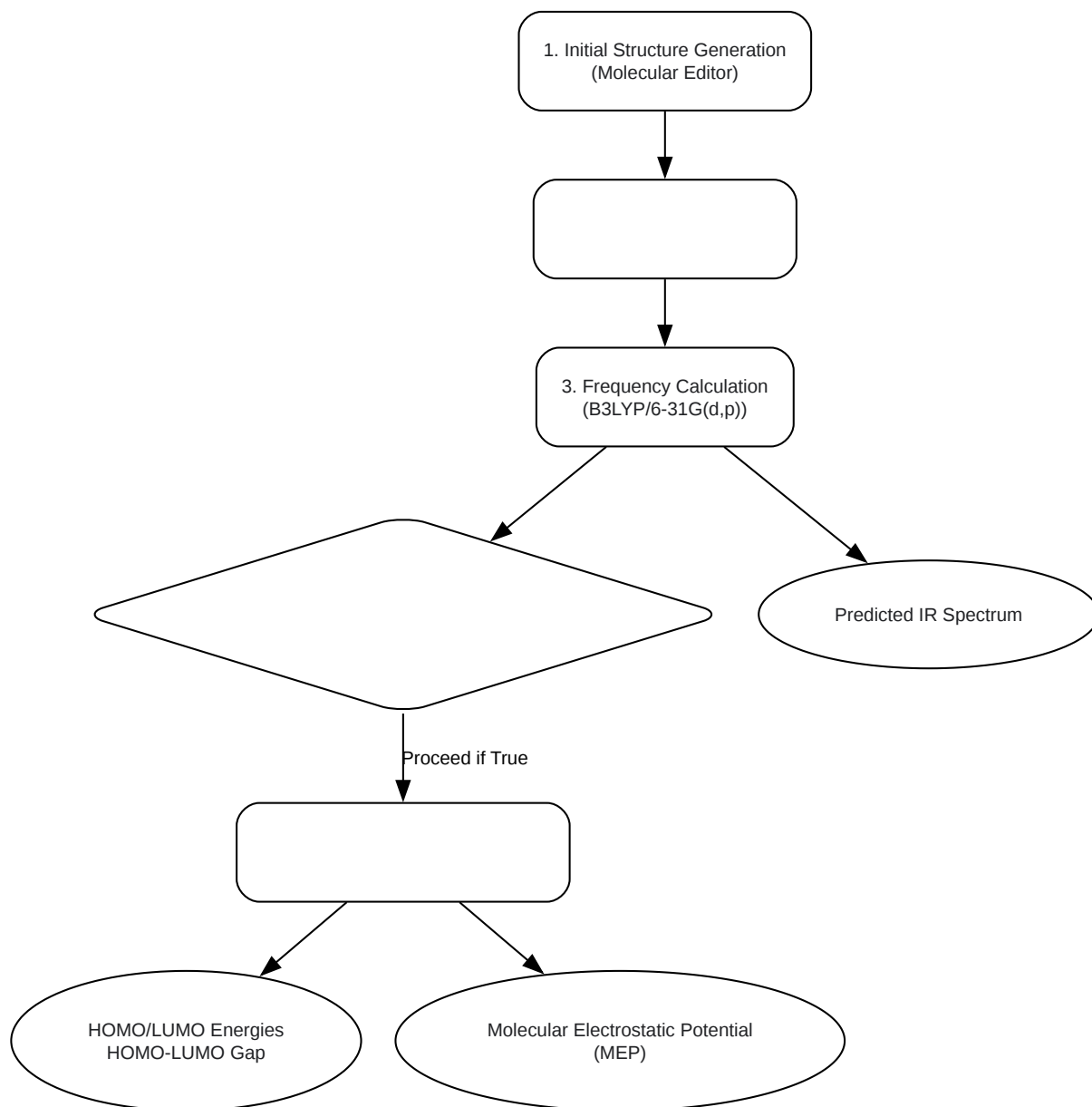
Property	Calculated Value (eV)
HOMO Energy	-6.25
LUMO Energy	-0.98
HOMO-LUMO Gap	5.27

Table 3: Key Vibrational Frequencies

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{C}\equiv\text{C})$	2115	Acetylenic C \equiv C stretch
$\nu(\text{sp-C-H})$	3310	Acetylenic C-H stretch
$\nu(\text{sp}^2\text{-C-H})$	3050-3100	Aromatic C-H stretch
$\nu(\text{sp}^3\text{-C-H})$	2870-2960	Butyl C-H stretch

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed on **4-butylphenylacetylene**.



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